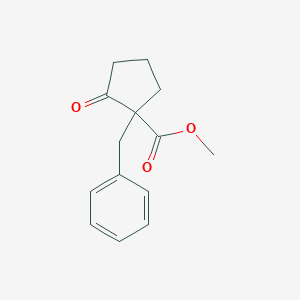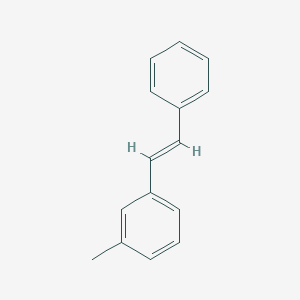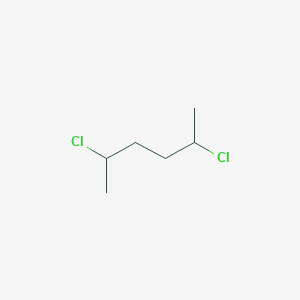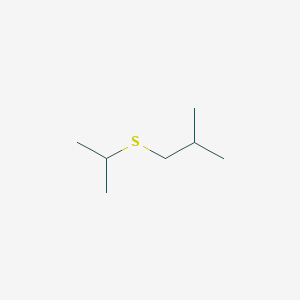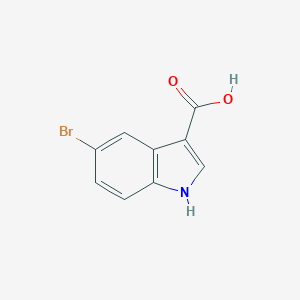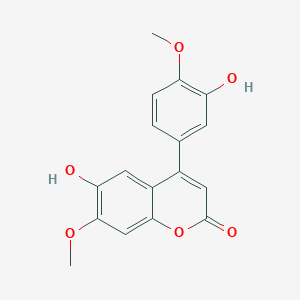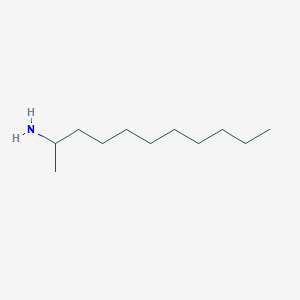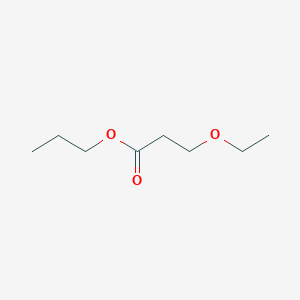
Propanoic acid, 3-ethoxy-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl propyl ethoxyacetate is synthesized by the esterification of propanoic acid with ethanol and propyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation.
Mécanisme D'action
The mechanism of action of ethyl propyl ethoxyacetate is not well understood. However, it is thought to act as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of ethyl propyl ethoxyacetate. However, it is considered to be relatively safe for use in laboratory experiments and has low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl propyl ethoxyacetate has several advantages as a solvent for laboratory experiments. It is relatively inexpensive, has a low boiling point, and is compatible with a wide range of organic compounds. However, it may not be suitable for certain applications due to its limited solubility or reactivity with specific compounds.
Orientations Futures
There are several potential future directions for research on ethyl propyl ethoxyacetate. One area of interest is the development of new catalysts or reaction conditions to improve the yield and purity of the product. Another area of research is the investigation of its potential as a green solvent for various organic reactions. Additionally, further studies on its toxicity and environmental impact may be warranted.
Méthodes De Synthèse
The synthesis of ethyl propyl ethoxyacetate is a well-established process that has been extensively studied in the literature. Various modifications to the reaction conditions, such as the use of different catalysts or solvents, have been explored to optimize the yield and purity of the product.
Applications De Recherche Scientifique
Ethyl propyl ethoxyacetate has been used in scientific research as a solvent for various organic compounds. It has also been investigated as a potential alternative to traditional solvents, such as dichloromethane, which are known to be harmful to the environment.
Propriétés
Numéro CAS |
14144-34-4 |
|---|---|
Nom du produit |
Propanoic acid, 3-ethoxy-, propyl ester |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
propyl 3-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3 |
Clé InChI |
IYVPXMGWHZBPIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCOCC |
SMILES canonique |
CCCOC(=O)CCOCC |
Autres numéros CAS |
14144-34-4 |
Synonymes |
propyl 3-ethoxypropanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



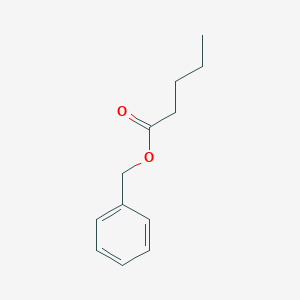

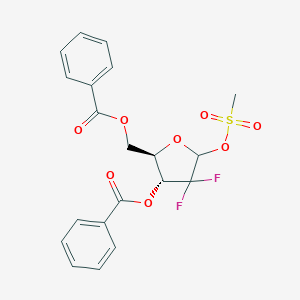
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
